ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in preparing potent deoxycytidine kinase inhibitors, demonstrates a practical approach involving telescoped steps from dichloro-fluoropyrimidine to the target compound with an overall yield of about 68% (Zhang et al., 2009). This process showcases the complexity and efficiency needed in synthesizing compounds with a specific functional group arrangement.
Molecular Structure Analysis
The molecular structure of compounds similar to the query molecule often features complex arrangements that facilitate specific chemical reactions or interactions. For example, the crystal structure of certain compounds reveals a three-dimensional network formed via hydrogen bonds, showcasing the intricate molecular arrangements and interactions that govern their behavior (Cai, Hu, & Chen, 2006).
Chemical Reactions and Properties
Compounds with similar structures participate in various chemical reactions, underlining their chemical properties. For instance, the reaction pathways involving fluorinated pyridines and pyrimidines often lead to products with significant antibacterial activities, highlighting the role of the fluorophenyl group and the pyrrolopyrimidinone core in determining the compound's reactivity and potential biological activities (Miyamoto & Matsumoto, 1990).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, are essential for their application and handling. Studies on related compounds, like ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, reveal the importance of intermolecular interactions, such as hydrogen bonding and π-π interactions, in defining these properties (Suresh et al., 2007).
Scientific Research Applications
Synthesis of Medicinal Compounds
The compound ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate features a pyrrolo[3,2-d]pyrimidin core, a structure of interest due to its broad applicability in medicinal and pharmaceutical industries. It is recognized for its bioavailability and synthetic versatility. Recent studies have primarily concentrated on the synthesis of substituted pyrano and furo[2,3-d]pyrimidin derivatives, employing a range of innovative hybrid catalysts to overcome structural challenges (Parmar, Vala, & Patel, 2023).
Role in Receptor Binding
The presence of arylalkyl substituents, such as the 4-fluorophenyl group, is observed to influence the binding affinity and selectivity at D2-like receptors, as seen in antipsychotic agents. Studies suggest that these groups, along with others like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contribute significantly to the potency and selectivity of agents targeting these receptors (Sikazwe et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as 4-aminopyrrolo [2,3-d]pyrimidine derivatives, have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Mode of Action
It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
Similar compounds have been found to interfere with the synthesis of essential proteins in mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
It is known that similar compounds have a clogp value less than 4 and molecular weight < 400, which are favorable properties for drug-likeness during lead optimization .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
properties
IUPAC Name |
ethyl 4-[[2-[7-(4-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O5/c1-2-33-22(32)27-9-7-15(8-10-27)25-17(29)12-28-20(30)19-18(26-21(28)31)16(11-24-19)13-3-5-14(23)6-4-13/h3-6,11,15,24H,2,7-10,12H2,1H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMIPDWJWDXVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=C(C=C4)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate |
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